molecular formula C11H7Cl2NO2 B13172965 5,7-Dichloro-4-methylquinoline-2-carboxylic acid

5,7-Dichloro-4-methylquinoline-2-carboxylic acid

Cat. No.: B13172965
M. Wt: 256.08 g/mol
InChI Key: MTENQFPFZGSGLL-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₇Cl₂NO₂ and a molecular weight of 256.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-methylquinoline-2-carboxylic acid typically involves the chlorination of 4-methylquinoline-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-methylquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-4-methylquinoline-2-carboxylic acid has several applications in scientific research, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 7, along with a methyl group at position 4, enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

5,7-dichloro-4-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c1-5-2-9(11(15)16)14-8-4-6(12)3-7(13)10(5)8/h2-4H,1H3,(H,15,16)

InChI Key

MTENQFPFZGSGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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